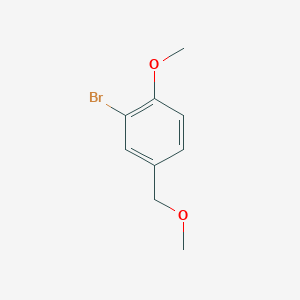

2-溴-1-甲氧基-4-(甲氧甲基)苯

描述

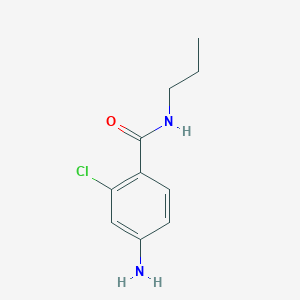

The compound "2-Bromo-1-methoxy-4-(methoxymethyl)benzene" is a brominated methoxybenzene derivative with methoxymethyl substituents. This type of compound is relevant in the field of organic chemistry due to its potential applications in the synthesis of polymers, biologically active molecules, and materials with specific optical properties.

Synthesis Analysis

The synthesis of brominated methoxybenzene derivatives can be achieved through various routes. For instance, a modified Gilch route has been used to synthesize poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] using 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene as a monomer, which resulted in higher yields and molecular weights compared to its chloromethyl counterpart . Additionally, the total synthesis of a complex natural product containing a bromo and methoxymethyl-substituted benzene ring was accomplished starting from a simpler bromomethyl-substituted phenol .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structures of various bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs influenced by Br···Br, C-H···Br, and Br···π interactions . The dihedral angles between substituted benzene rings and their adjacent groups have been reported, which are crucial for understanding the molecular conformation and its potential reactivity .

Chemical Reactions Analysis

The reactivity of methoxymethyl-substituted aryl methyl ethers towards demethylation has been studied, showing that reactions with BBr3 followed by MeOH addition can afford the corresponding arylphenols in high yields . This indicates that the methoxymethyl group in such compounds can be strategically manipulated for synthetic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzene derivatives are influenced by their molecular structure. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid show two-dimensional architectures formed by C-H···O hydrogen bonds and Br···O or π-π interactions . The light-emitting performance of a related monomer was investigated, showing maximum absorption and fluorescence wavelengths, which are important for applications in optoelectronic devices . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were also studied, revealing aggregation-induced emission characteristics . Lastly, a density functional theory (DFT) study provided insights into the reactivity descriptors and vibrational properties of 4-bromo-3-(methoxymethoxy)benzoic acid, which are essential for predicting its chemical behavior .

科学研究应用

生物活性化合物的合成2-溴-1-甲氧基-4-(甲氧甲基)苯是生物活性化合物合成中的前体。它已被用于合成3,4-二溴-5-[2-溴-3,4-二羟基-6-(甲氧甲基)苯基]苯-1,2-二醇,这是一种具有潜在生物活性的天然产物。合成涉及多个步骤,并展示了该化合物在创建复杂分子结构(Akbaba et al., 2010)中的实用性。

分子电子学该化合物还是分子电子学中的关键构建块。它被用作寡(苯乙烯)和寡(苯乙炔)导线的前体,这些是分子电子器件的组成部分。它易于转化为这些复杂结构突显了它在这一领域的重要性(Stuhr-Hansen et al., 2005)。

异吲哚的合成此外,2-溴-1-甲氧基-4-(甲氧甲基)苯被用于合成1-取代的3-烷氧基-1H-异吲哚。这些化合物通过与腈的反应形成,随后经酸催化环化,突显了该化合物在形成杂环结构方面的多功能性(Kuroda & Kobayashi, 2015)。

光动力疗法2-溴-1-甲氧基-4-(甲氧甲基)苯衍生物还在光动力疗法中找到应用,特别是在癌症治疗中。它们表现出有希望的光物理和光化学性质,使它们成为治疗癌症中II型光敏剂的潜在候选者(Pişkin, Canpolat, & Öztürk, 2020)。

SGLT2抑制剂的开发此外,该化合物的衍生物5-溴-2-氯-4-(甲氧羰基)苯甲酸已被确定为治疗性SGLT2抑制剂制造中的关键中间体,展示了它在药物开发和制药化学中的重要性(Zhang et al., 2022)。

安全和危害

The safety information for “2-Bromo-1-methoxy-4-(methoxymethyl)benzene” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements are H315, H319, and H335 . These codes indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .

属性

IUPAC Name |

2-bromo-1-methoxy-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZGPFANEYVMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552998 | |

| Record name | 2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111210-24-3 | |

| Record name | 2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。